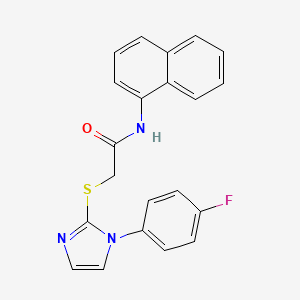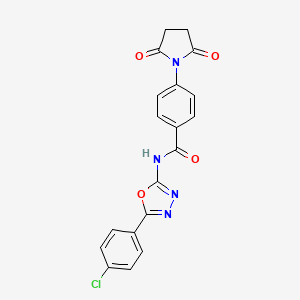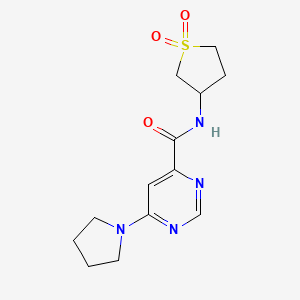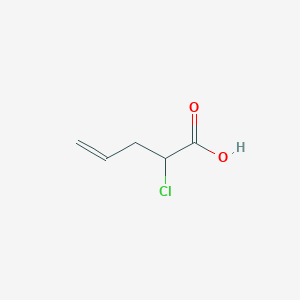
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide, commonly known as FIT-039, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIT-039 is a small molecule inhibitor that has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and viral infections.
Applications De Recherche Scientifique
Photophysical Properties and Synthesis of Fluorophores : A study by Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent derivatives, similar in structure to the compound . These compounds exhibited absorption in the ultraviolet region and emission in the blue region, indicating their potential use in fluorescence-based applications.
Antibacterial Agents : Research by Ramalingam et al. (2019) involved synthesizing derivatives related to the compound, which exhibited significant antibacterial activity. This suggests the potential use of these compounds in developing new antibacterial agents.
Solid-State Fluorescence : A study by Ooyama et al. (2008) focused on imidazo[4,5-a]naphthalene-type fluorescent compounds, closely related to the compound . The study revealed sensitive color change and fluorescence enhancement behavior upon interaction with organic solvent molecules, indicating applications in molecular sensing and detection.
Anti-HIV Drug Development : In the context of anti-HIV drug development, a study by Oftadeh et al. (2013) utilized density functional theory to study local molecular properties of similar acetamide derivatives. The research aimed at understanding the reactivity of these compounds as potential anti-HIV drugs.
Fluorescence Enhancement in Nanoparticles : Kalaiarasi et al. (2017) researched the synthesis and characterisation of a compound closely related to the one , focusing on its fluorescence enhancement performance when bound to Fe2O3 nanoparticles. This highlights potential applications in nanotechnology and materials science.
Anticancer Screening : Research by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for their cytotoxic activities against cancer cell lines. This suggests the potential application of related compounds in cancer treatment.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-8-10-17(11-9-16)25-13-12-23-21(25)27-14-20(26)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNYMZEDDRYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)


![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)
![ethyl 2-({[(4-methyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)
